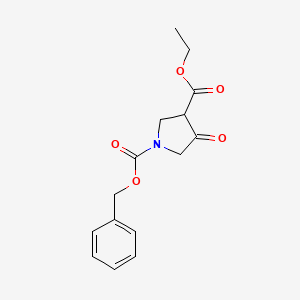







|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]([CH2:18][CH2:19][CH2:20]CC(OCC)=O)[CH2:12][C:13]([O:15]CC)=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:27][CH2:28][CH3:29].[Na+].C([OH:33])C>>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][C:13](=[O:15])[CH:19]([C:20]([O:27][CH2:28][CH3:29])=[O:33])[CH2:18]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|


|
Name
|
ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(=O)OCC)CCCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
40.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating the reaction mixture under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid was added to this solution in an ice bath for acidification
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with chloroform (100 mL×3)
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with saturated aqueous solution of sodium chloride (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After the filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 2:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C(C1)=O)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.7 g | |
| YIELD: PERCENTYIELD | 72% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |